Combretol

CAS No.: 5084-19-5

Cat. No.: VC1891416

Molecular Formula: C20H20O8

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5084-19-5 |

|---|---|

| Molecular Formula | C20H20O8 |

| Molecular Weight | 388.4 g/mol |

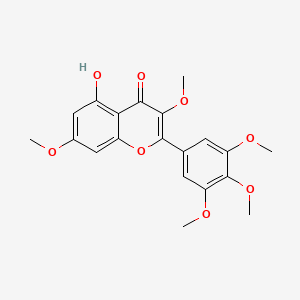

| IUPAC Name | 5-hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C20H20O8/c1-23-11-8-12(21)16-13(9-11)28-18(20(27-5)17(16)22)10-6-14(24-2)19(26-4)15(7-10)25-3/h6-9,21H,1-5H3 |

| Standard InChI Key | SUNUQCQIFHHEOW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

Combretol is characterized by the molecular formula C₂₀H₂₀O₈ and has a molecular weight of 388.4 g/mol . The compound is formally known as 5-hydroxy-3,3′,4′,5′,7-pentamethoxyflavone, indicating the specific positions of its functional groups . This systematic name highlights its key structural feature: the presence of five methoxy groups that replace hydroxyl groups in the parent compound myricetin, with a single hydroxyl group remaining at position 5. The chemical identification number (CAS) assigned to combretol is 5084-19-5, which serves as its unique identifier in chemical databases and literature . The specific arrangement of these functional groups contributes significantly to the compound's biological activity profile and distinguishes it from other related flavonoids.

Structural Elucidation

The structure of combretol was confirmed through various spectroscopic techniques, primarily mass spectrometry and ultraviolet spectroscopy . These analytical methods were instrumental in identifying combretol as myricetin 3,3′,4′,5′,7-pentamethyl ether. The spectroscopic data allowed researchers to precisely determine the positions of the methoxy and hydroxyl substituents on the flavone skeleton. This structural information is crucial for understanding the compound's structure-activity relationships and for comparison with other flavonoids. The elucidation of combretol's structure represents an important milestone in natural product chemistry, allowing for subsequent studies on its biological activities and potential applications.

Natural Sources and Occurrence

Primary Source: Combretum quadrangulare

Combretol is primarily isolated from Combretum quadrangulare, a plant species belonging to the Combretaceae family . This plant is native to various regions in Southeast Asia, including Vietnam, where it has been used in traditional medicine practices. Within C. quadrangulare, combretol has been found in multiple plant parts, including seeds and flowers, indicating its widespread distribution throughout the plant's tissues . The extraction and isolation of combretol from C. quadrangulare typically involve standard natural product isolation techniques, including solvent extraction followed by various chromatographic methods for purification. The presence of combretol in this plant species suggests its potential role in the plant's defense mechanisms or other physiological functions.

Other Natural Sources

Beyond its primary source in Combretum quadrangulare, combretol has been reported to occur in several other plant species, including Rhodomyrtus tomentosa, Betula nigra, and Aeonium lindleyi . This distribution across different plant families suggests that combretol may serve important ecological or physiological functions in diverse plant species. The presence of combretol in multiple plant sources also indicates multiple potential natural reservoirs for obtaining this compound for research or application purposes. Further studies on these additional sources could potentially reveal variations in combretol content or the presence of related compounds that might also exhibit interesting biological activities.

Biological Activities

Antileishmanial Activity

Research has demonstrated that combretol possesses significant antileishmanial properties, showing activity against Leishmania species, which are parasites responsible for leishmaniasis . This disease affects millions of people globally, particularly in tropical and subtropical regions. Combretol's antileishmanial activity is believed to stem from its ability to disrupt the metabolic processes of the parasite, though the exact mechanisms require further elucidation. This biological activity positions combretol as a potential candidate for the development of new antileishmanial treatments, which are urgently needed given the limitations of current therapeutic options. The antileishmanial properties of combretol highlight the importance of natural products as a source of novel antiparasitic agents.

Alpha-Glucosidase Inhibition

Combretol has demonstrated notable alpha-glucosidase inhibitory activity, with IC50 values ranging from 30.5 to 282 μM . Alpha-glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels, making it a target for diabetes treatment. The ability of combretol to inhibit this enzyme suggests potential applications in managing type 2 diabetes and related metabolic disorders. This activity places combretol among other flavonoids that have shown promise as natural alpha-glucosidase inhibitors. The variability in IC50 values reported may reflect differences in experimental conditions or the specific sources of the enzyme used in various studies.

Relationship to Other Flavonoids

Comparison with Myricetin

Combretol is structurally derived from myricetin, with the key difference being the replacement of five hydroxyl groups with methoxy groups . This modification significantly alters the compound's physicochemical properties and potentially its biological activities. While myricetin is known for its strong antioxidant properties due to its multiple hydroxyl groups, the methoxylation in combretol may enhance other properties such as membrane permeability and metabolic stability. This structural relationship provides a fascinating example of how relatively minor modifications to a molecular framework can lead to distinct biological profiles. The comparison between myricetin and combretol offers valuable insights into structure-activity relationships within the flavonoid family.

Structural Analogs

Several compounds share structural similarities with combretol, including other methoxylated flavonoids. Notable examples include quercetin, apigenin, and luteolin, which differ in their patterns of hydroxylation and methoxylation. The table below compares the structural characteristics and biological properties of combretol with these related compounds:

| Compound Name | Structure Characteristics | Distinctive Biological Activities |

|---|---|---|

| Combretol | 5-hydroxy-3,3′,4′,5′,7-pentamethoxyflavone | Antileishmanial, alpha-glucosidase inhibition, anti-MRSA |

| Myricetin | 3,5,7,3′,4′,5′-hexahydroxyflavone | Strong antioxidant properties, anticarcinogenic |

| Quercetin | 3,3′,4′,5,7-pentahydroxyflavone | Anti-inflammatory, antioxidant, cardiovascular protection |

| Apigenin | 4′,5,7-trihydroxyflavone | Neuroprotective, anxiolytic, anti-inflammatory |

| Luteolin | 3′,4′,5,7-tetrahydroxyflavone | Potential in cancer therapy, anti-inflammatory |

This comparison highlights the structural diversity within flavonoids and how specific substitution patterns correlate with different biological activities. The unique methoxylation pattern of combretol likely contributes to its distinctive biological profile compared to these related compounds.

Research Applications

Current Research Focus

Current research on combretol primarily focuses on exploring its biological activities and potential therapeutic applications. Studies investigating its alpha-glucosidase inhibitory properties have implications for diabetes management, while research on its antimicrobial activities could contribute to addressing antibiotic resistance challenges . Additionally, investigations into its antileishmanial properties continue to evaluate its potential as an antiparasitic agent . These research directions reflect the broader interest in natural products as sources of novel bioactive compounds with diverse applications. The multidisciplinary nature of combretol research encompasses phytochemistry, pharmacology, and medicinal chemistry, highlighting the compound's significance across multiple scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume